6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid
CAS No.: 350999-95-0
Cat. No.: VC1978383
Molecular Formula: C18H14BrNO3
Molecular Weight: 372.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 350999-95-0 |
|---|---|
| Molecular Formula | C18H14BrNO3 |
| Molecular Weight | 372.2 g/mol |
| IUPAC Name | 6-bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C18H14BrNO3/c1-2-23-13-5-3-4-11(8-13)17-10-15(18(21)22)14-9-12(19)6-7-16(14)20-17/h3-10H,2H2,1H3,(H,21,22) |
| Standard InChI Key | VNGWIIJCZIVDNZ-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O |
| Canonical SMILES | CCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O |
Introduction
Chemical Structure and Identification
Structural Characteristics
6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid features a quinoline backbone with three key substituents: a bromine atom at position 6, an ethoxyphenyl group at position 2, and a carboxylic acid moiety at position 4. The compound belongs to the broader class of quinoline derivatives, which are known for their diverse biological activities .
The structure consists of a fused bicyclic aromatic system (quinoline) with the following substitution pattern:
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The bromine atom at position 6 provides potential for halogen bonding interactions
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The 3-ethoxyphenyl group at position 2 contributes lipophilicity and potential hydrogen bonding through the ethoxy oxygen
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The carboxylic acid group at position 4 offers acidic properties and hydrogen bond donor/acceptor capabilities
Physical and Chemical Properties
Physical Properties
The physical properties of 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid are crucial for understanding its behavior in various experimental and application contexts. Table 2 summarizes these properties.
Table 2: Physical Properties of 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid
| Property | Value |
|---|---|
| Molecular Weight | 372.213 g/mol |
| Exact Mass | 371.016 g/mol |
| Physical State | Solid |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Density | Not Available |
Chemical Properties and Parameters
The chemical characteristics of this compound influence its reactivity, solubility, and potential interactions with biological systems. Table 3 presents these properties.
Table 3: Chemical Properties of 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid
| Property | Value |
|---|---|
| LogP | 4.76120 - 5.532 |
| Polar Surface Area (PSA) | 59.42 Ų |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 4 |
| XLogP3 | 4.4 |
The compound exhibits moderate lipophilicity as indicated by its LogP values, suggesting potential membrane permeability while maintaining some water solubility due to its carboxylic acid group. The polar surface area of 59.42 Ų indicates moderate potential for passive membrane permeation .
Synthesis and Production Methods
Purification and Characterization
Following synthesis, the compound requires purification, typically achieved through recrystallization using ethanol. Characterization can be performed using various analytical techniques including:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
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Mass Spectrometry (MS)
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Infrared (IR) spectroscopy
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High-Performance Liquid Chromatography (HPLC)
These methods confirm the structure and purity of the synthesized compound for subsequent applications .
Biological Activities and Applications
Research and Development Applications
6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid serves valuable functions in chemical and pharmaceutical research:
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Building block for drug development: The compound's structure provides a versatile scaffold for the synthesis of more complex molecules with enhanced therapeutic properties.
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Structure-activity relationship studies: Modifications to the basic structure can yield insights into the relationship between chemical structure and biological activity.
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Enzyme inhibition studies: Related quinoline-4-carboxylic acid derivatives have shown activity as inhibitors of various enzymes, including histone deacetylases (HDACs) and protein kinase CK2, suggesting potential similar applications for this compound .
| Supplier | Product Number | Package Size | Price (USD) |
|---|---|---|---|
| Biosynth Carbosynth | FB112355 | 250 mg | $57.50 |
| Biosynth Carbosynth | FB112355 | 500 mg | $100.00 |
| Biosynth Carbosynth | FB112355 | 1 g | $170.00 |
| Biosynth Carbosynth | FB112355 | 2 g | $289.00 |
| AK Scientific | 1220AE | 500 mg | $178.00 |
These commercial sources typically provide the compound at research-grade purity suitable for laboratory applications .
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